1-(Allyloxymethyl)-2-fluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-(prop-2-enoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXCJFYXNVXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599877 | |
| Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-12-0 | |
| Record name | 1-Fluoro-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for 1 Allyloxymethyl 2 Fluorobenzene
Established Synthetic Pathways
Established methods for the synthesis of 1-(allyloxymethyl)-2-fluorobenzene primarily rely on classical organic reactions. These pathways are characterized by their procedural reliability and are foundational in the preparation of this compound.
Electrophilic Aromatic Substitution Approaches to Fluorinated Aryl Ethers
Electrophilic aromatic substitution (SEAr) is a fundamental strategy for the functionalization of aromatic rings. In the context of synthesizing fluorinated aryl ethers, this approach would typically involve the introduction of a fluorine atom onto an existing aryl ether or the formation of the ether linkage on a pre-fluorinated aromatic ring.
Direct fluorination of an aryl allyloxymethyl ether using electrophilic fluorinating agents is one possible route. Reagents such as those with N-F bonds (e.g., Selectfluor) are employed to introduce fluorine onto electron-rich aromatic compounds. wikipedia.org However, a significant challenge in these reactions is controlling the regioselectivity, with a tendency for substitution to occur at the ortho and para positions. wikipedia.org For a substrate like allyloxymethylbenzene, this could lead to a mixture of isomers, including the desired 2-fluoro product. The reactivity of the aromatic ring and the specific fluorinating agent used are critical factors in the success and selectivity of such reactions. researchgate.net
Alternatively, an SEAr reaction can be used to introduce the allyloxymethyl group to a fluorinated benzene (B151609) ring. However, this is less common for ether synthesis compared to nucleophilic substitution methods.
Allylation Procedures for Benzyl (B1604629) Alcohol Derivatives
A highly effective and widely used method for the synthesis of this compound is the allylation of 2-fluorobenzyl alcohol. This reaction is a specific example of the Williamson ether synthesis, a classic nucleophilic substitution reaction.
The process involves the deprotonation of 2-fluorobenzyl alcohol with a base to form the corresponding alkoxide. This nucleophilic alkoxide then attacks an allyl halide, typically allyl bromide or allyl chloride, displacing the halide and forming the desired ether.
A common procedure involves dissolving 2-fluorobenzyl alcohol in a polar aprotic solvent like dimethylformamide (DMF). A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is then added to generate the alkoxide. googleapis.com Following this, allyl bromide is introduced, and the reaction mixture is stirred, often with heating, to drive the reaction to completion. googleapis.com
| Reactant 1 | Reactant 2 | Base | Solvent | Yield |
| 2-Fluorobenzyl alcohol | Allyl bromide | NaH | THF | Not specified |
| 2-Fluorobenzyl alcohol | Allyl bromide | K₂CO₃ | DMF | 75% |
Table 1: Comparison of reaction conditions for the allylation of 2-fluorobenzyl alcohol.
The choice of base and solvent can influence the reaction's efficiency. Stronger bases like NaH ensure complete deprotonation, while milder bases like K₂CO₃ are also effective. googleapis.com The use of a polar aprotic solvent like DMF helps to solvate the ionic intermediates, facilitating the reaction.
Synthesis from Precursor Halogenated Benzene Compounds (e.g., 1-(Chloromethyl)-2-fluorobenzene)
Another established route involves the use of a pre-functionalized halogenated benzene compound, such as 1-(chloromethyl)-2-fluorobenzene. In this method, the chloromethyl group serves as an electrophilic site for nucleophilic attack by an allyl alkoxide.
The reaction proceeds by first generating the allyl alkoxide from allyl alcohol using a suitable base. This alkoxide then displaces the chloride from 1-(chloromethyl)-2-fluorobenzene in a nucleophilic substitution reaction to form the target compound. This approach is advantageous when the corresponding benzyl halide is more readily available or offers better reactivity than the benzyl alcohol.
Exploration of Novel Synthetic Strategies
The development of new synthetic methods is crucial for improving efficiency, selectivity, and sustainability. Research into novel strategies for the synthesis of this compound focuses on the application of modern catalytic systems and alternative energy sources.
Transition-Metal Catalyzed Coupling Reactions
Transition-metal catalysis has revolutionized organic synthesis, offering powerful tools for the formation of carbon-heteroatom bonds. d-nb.infohanyang.ac.kr In the context of synthesizing this compound, palladium-catalyzed reactions have shown particular promise.
One such approach involves the palladium-catalyzed allylation of 2-fluorobenzyl alcohol. While the Williamson ether synthesis is effective, the use of a transition-metal catalyst can sometimes offer milder reaction conditions and improved yields. For instance, palladium catalysts can facilitate the coupling of alcohols with allylic electrophiles. hanyang.ac.kr
Furthermore, transition-metal catalysis can be employed in C-H activation strategies. whiterose.ac.uk This would involve the direct functionalization of a C-H bond in a fluorinated arene with an allyloxy-containing group, a highly atom-economical approach. whiterose.ac.uk While specific examples for this compound are not prevalent, the general principles of transition-metal-catalyzed C-O bond formation are well-established and represent a viable area for future development. d-nb.info
| Catalyst | Ligand | Base | Solvent | Substrate 1 | Substrate 2 | Product |
| CuI | 8-hydroxyquinoline-N-oxide | CsOH | Not specified | Aryl halide | Alcohol | Aryl ether |
| Pd(OAc)₂ | Biphenylphosphine | Not specified | Not specified | Aryl halide | Alcohol | Phenol |
Table 2: Examples of transition-metal catalyzed C-O bond formation reactions.
Photochemical and Electrochemical Synthesis Approaches
Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthetic protocols. rsc.orgsoton.ac.uk These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.
Photochemical synthesis could involve the generation of reactive intermediates from suitable precursors. For example, photochemical hydrogen abstraction from allyl ethers can lead to the formation of new C-C bonds, suggesting the potential for light-induced modifications of the target molecule. core.ac.uk Another photochemical approach could involve the generation of aryl cations from aryl halides or esters, which can then react with nucleophiles. academie-sciences.fr
Electrochemical synthesis provides another avenue for the formation of fluorinated compounds. bris.ac.uknih.gov Electrosynthesis can be used to generate reactive species in a controlled manner, potentially enabling the formation of the ether linkage or the introduction of the fluorine atom. For instance, the anodic oxidation of an alcohol could facilitate its reaction with an allyl source. While direct electrochemical synthesis of this compound is not yet widely reported, the principles of electrosynthesis are applicable to the formation of the key bonds in the molecule. soton.ac.uk
Optimization of Reaction Conditions and Yield
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. The foundational method involves the nucleophilic substitution between 2-fluorobenzyl alcohol and allyl bromide. This process is typically facilitated by a base in a suitable solvent.
Key parameters that are subject to optimization include the choice of base, solvent, temperature, and the potential use of catalysts to enhance reaction rates and yields.
Base and Solvent Selection: The choice of base is critical for the initial deprotonation of 2-fluorobenzyl alcohol to form the reactive benzyloxide ion. While moderately strong bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) are effective, stronger bases like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) can also be employed. googleapis.com The use of NaH often leads to a more complete and rapid deprotonation, potentially increasing the reaction rate. libretexts.org The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway. Polar aprotic solvents like DMF and THF are generally preferred for Sₙ2 reactions as they effectively solvate the cation of the base while leaving the alkoxide anion relatively free to act as a nucleophile. masterorganicchemistry.com
Temperature and Reaction Time: The reaction is often initiated at a low temperature (e.g., 0 °C) during the addition of the base to control the exothermic deprotonation step. Subsequently, the temperature is raised (e.g., to 80 °C or reflux) to facilitate the nucleophilic substitution, which may require several hours to reach completion. Optimization involves finding the ideal temperature profile that maximizes the reaction rate while minimizing potential side reactions, such as elimination reactions, especially if secondary or tertiary halides were used. libretexts.org
Phase-Transfer Catalysis (PTC): To improve the reaction between reactants in different phases (e.g., a solid base and an organic-soluble alcohol), phase-transfer catalysis can be employed. dalalinstitute.comijstr.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide anion from the solid or aqueous phase into the organic phase where the allyl halide is present. dalalinstitute.comwiley-vch.de This technique can lead to faster reaction rates, higher yields, and milder reaction conditions, as it enhances the availability of the nucleophile in the reaction medium. dalalinstitute.combiomedres.us
The table below summarizes the potential impact of various reaction parameters on the synthesis.
| Parameter | Options | Potential Effect on Yield and Reaction Time |
| Base | K₂CO₃, NaH | Stronger bases like NaH may lead to faster and more complete deprotonation, potentially increasing reaction rate and yield. googleapis.comlibretexts.org |
| Solvent | DMF, THF | Polar aprotic solvents are generally preferred to facilitate the Sₙ2 reaction. masterorganicchemistry.com |
| Temperature | 0 °C to 80 °C | A balance is needed to ensure a sufficient reaction rate without promoting side reactions. |
| Catalyst | None, Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) | A PTC can significantly accelerate the reaction rate and improve yield by facilitating the transfer of the alkoxide between phases. dalalinstitute.comijstr.org |
A typical laboratory procedure involves dissolving 2-fluorobenzyl alcohol in DMF, adding potassium carbonate, and stirring the mixture at 0°C. Allyl bromide is then added, and the reaction is heated to 80°C for approximately 12 hours. After workup and purification by column chromatography, a yield of around 75% can be achieved.
Scalability Considerations for Preparative Synthesis
Translating the laboratory-scale synthesis of this compound to an industrial or preparative scale introduces several challenges that require significant modifications to the process.
Purification Methods: While column chromatography is a standard and effective purification technique in a laboratory setting, it is often impractical and not cost-effective for large-scale production. On an industrial scale, distillation is the preferred method for purifying the final product. However, this may result in a slightly lower purity level, typically around 90%. The choice between these methods depends on the required purity of the final compound versus the economic feasibility of the process.
Process Technology: The transition from traditional batch reactors to continuous flow systems using microreactors presents a significant opportunity for process intensification. Microreactors offer superior heat and mass transfer capabilities compared to large batch reactors. soton.ac.uk This enhanced control over reaction parameters can drastically reduce reaction times, in some cases from 12 hours down to 2 hours. Continuous flow synthesis can also lead to improved safety, more consistent product quality, and easier automation.
Reagent Handling and Waste Management: Scaling up the synthesis involves handling larger quantities of potentially hazardous reagents and solvents. This necessitates robust safety protocols and infrastructure. Furthermore, the economic and environmental cost of waste disposal becomes more significant. Optimizing the reaction to use more environmentally benign solvents and to minimize byproduct formation is a key consideration for sustainable large-scale production. ijstr.org The use of catalytic systems, such as phase-transfer catalysis, can contribute to waste reduction by allowing for higher conversion rates and reducing the need for excess reagents. dalalinstitute.com
The following table outlines the key differences between laboratory and industrial-scale synthesis.
| Aspect | Laboratory Scale | Industrial/Preparative Scale |
| Purification | Column Chromatography | Distillation |
| Process Type | Batch Reaction | Continuous Flow Systems (Microreactors) soton.ac.uk |
| Reaction Time | Typically longer (e.g., 12 hours) | Potentially shorter (e.g., 2 hours) due to better process control |
| Safety & Waste | Standard laboratory practices | Stringent industrial safety protocols and focus on waste minimization and green chemistry principles. ijstr.org |
Chemical Reactivity and Mechanistic Investigations of 1 Allyloxymethyl 2 Fluorobenzene
Nucleophilic Substitution Reactions
Analysis of SN1 and SN2 Mechanistic Pathways
Nucleophilic substitution at the benzylic carbon of 1-(Allyloxymethyl)-2-fluorobenzene can proceed through either an SN1 or SN2 mechanism, a characteristic feature of benzylic systems. youtube.comucalgary.ca
SN2 (Substitution Nucleophilic Bimolecular) Pathway : As a primary benzylic ether, the compound is a candidate for the SN2 mechanism. ucalgary.ca This pathway involves a single, concerted step where a nucleophile attacks the electrophilic benzylic carbon from the backside, leading to the simultaneous displacement of the 2-fluorobenzyloxy leaving group. ucalgary.ca This mechanism is favored by the use of strong, sterically unhindered nucleophiles in polar aprotic solvents. youtube.com The synthesis of this compound itself, via the reaction of 2-fluorobenzyl alcohol with allyl bromide, proceeds through an SN2 mechanism.
SN1 (Substitution Nucleophilic Unimolecular) Pathway : Alternatively, the reaction can follow an SN1 pathway, which involves a two-step process. The first and rate-determining step is the departure of the leaving group to form a primary benzylic carbocation. This intermediate is notably stabilized by resonance, with the positive charge delocalized across the adjacent benzene (B151609) ring. youtube.comstackexchange.com In the second, rapid step, a nucleophile attacks the carbocation. This pathway is typically favored when using weak nucleophiles and polar protic solvents, which can effectively solvate and stabilize the carbocation intermediate. youtube.comstackexchange.com
SNAr (Nucleophilic Aromatic Substitution) : Substitution at the aromatic ring, replacing the fluorine atom, proceeds via a distinct addition-elimination mechanism known as SNAr. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the carbon atom bearing the fluorine, forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. libretexts.org Aromaticity is subsequently restored by the elimination of the fluoride (B91410) ion. libretexts.org This process is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org While the allyloxymethyl group is not a strong activator, nucleophilic substitution of the fluorine atom can occur under specific conditions, such as high temperatures or with the use of highly reactive nucleophiles. libretexts.org
Reactivity with Diverse Nucleophiles
The reactivity of this compound is highly dependent on the chosen nucleophile.
Substitution at the Benzylic Carbon : A variety of nucleophiles can displace the 2-fluorobenzyloxy group. Strong nucleophiles, such as amines (R-NH₂), thiols (R-SH), and their corresponding anions (R-NH⁻, RS⁻), are effective for substitution reactions, likely proceeding via an SN2 mechanism. psu.edu Weaker nucleophiles, including water (H₂O) and alcohols (R-OH), can also react, particularly under conditions that favor the SN1 pathway, such as elevated temperatures. youtube.com
Substitution at the Aromatic Ring : The fluorine atom on the benzene ring can also be replaced by nucleophiles. Studies on related fluoroarenes show that nucleophiles like amines and thiols can displace the fluorine atom, although this often requires forcing conditions or catalytic activation due to the unactivated nature of the ring. acs.orgresearchgate.net
Impact of Reaction Conditions on Selectivity and Yield
| Factor | Effect on Benzylic Substitution (SN1 vs. SN2) | Effect on Aromatic Substitution (SNAr) |
| Solvent | Polar Protic (e.g., H₂O, EtOH) stabilize the carbocation intermediate, favoring the SN1 pathway. youtube.comstackexchange.comPolar Aprotic (e.g., DMF, DMSO) do not solvate the nucleophile as strongly, favoring the bimolecular SN2 pathway. youtube.com | Polar Aprotic solvents are commonly used as they can dissolve many nucleophiles and do not interfere with the reaction. acs.org |
| Nucleophile | Strong nucleophiles (e.g., RO⁻, RS⁻, CN⁻) favor the SN2 mechanism due to their high reactivity in the concerted step. youtube.comWeak nucleophiles (e.g., H₂O, R-OH) favor the SN1 mechanism as they wait for the formation of the carbocation. youtube.com | Strong nucleophiles are generally required to attack the electron-rich aromatic ring, especially in the absence of strong activating groups. libretexts.org |
| Temperature | Higher temperatures can provide the necessary activation energy for the SN1 pathway by promoting the cleavage of the C-O bond. However, it can also favor competing elimination reactions. | Higher temperatures are often necessary to overcome the high activation energy for attacking the unactivated aromatic ring. libretexts.org |
| Catalyst | Lewis acids could potentially coordinate to the ether oxygen, making it a better leaving group and thus facilitating both SN1 and SN2 reactions. | Photoredox catalysts have been shown to enable SNAr reactions on electron-neutral fluoroarenes. acs.org |
Reactions Involving the Allyloxy Moiety
The allyloxy group in this compound provides a secondary site for chemical transformations, primarily through rearrangement reactions or additions to the carbon-carbon double bond.
Rearrangement Reactions (e.g., Claisen Rearrangement or analogous transformations)
While this compound is an allyl benzyl (B1604629) ether and not a classic allyl aryl ether, its structure allows for consideration of analogous sigmatropic rearrangements like the Claisen rearrangement. The classic Claisen rearrangement is a thermally induced nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether or allyl vinyl ether. wikipedia.orglibretexts.org The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state. libretexts.orglibretexts.org
In a typical aromatic Claisen rearrangement, the allyl group migrates from the oxygen atom to an ortho position on the benzene ring. wikipedia.orglibretexts.org If both ortho positions are blocked, the allyl group can migrate to the para position. The regioselectivity of this rearrangement is influenced by the electronic effects of substituents on the aromatic ring. acs.orgstackexchange.com Electron-donating groups and electron-withdrawing groups can direct the rearrangement to different positions. wikipedia.orgchemrxiv.org
For this compound, a direct aromatic Claisen rearrangement is not feasible as the allyl group is not directly attached to the aromatic ring via an oxygen atom. An analogous nih.govnih.gov-sigmatropic rearrangement would involve the migration of the allyl group within the benzyl ether framework, a less common transformation that may require specific catalytic conditions, such as those seen in Lewis acid-catalyzed variants. princeton.edu
Electrophilic Addition to the Allyl Group
The carbon-carbon double bond of the allyl group is susceptible to electrophilic addition reactions. youtube.com In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species.
The general mechanism involves two main steps:
Attack of the alkene's π-electrons on an electrophile (E⁺), leading to the formation of a carbocation intermediate. For the allyl group, this attack occurs in a manner that produces the more stable secondary carbocation. youtube.com
Rapid attack of a nucleophile (Nu⁻) on the carbocation, resulting in the final addition product.
Common electrophilic addition reactions applicable to the allyl group are summarized in the table below.
| Reaction | Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Product |
| Hydrohalogenation | H-X (e.g., HBr, HCl) | H⁺ | X⁻ (Br⁻, Cl⁻) | 1-( (2-Halopropyl)oxymethyl)-2-fluorobenzene |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | "Br⁺" (from polarized Br₂) | Br⁻ | 1-( (2,3-Dihalopropyl)oxymethyl)-2-fluorobenzene |
| Hydration | H₂O, H₂SO₄ (cat.) | H⁺ | H₂O | 1-( (2-Hydroxypropyl)oxymethyl)-2-fluorobenzene |
Radical Reactions of the Allyl Ether
The allyl ether moiety of this compound provides a reactive site for radical-mediated transformations, most notably intramolecular cyclization reactions. While direct studies on this specific compound are not extensively documented, its reactivity can be inferred from established principles of atom transfer radical cyclization (ATRC). mdpi.commdpi.com These reactions typically proceed through three main stages: selective radical generation, an intramolecular cyclization step, and subsequent quenching of the cyclized radical intermediate. wikipedia.org
A plausible reaction involves the addition of a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical source to the alkene of the allyl group. The initially formed radical can then undergo intramolecular cyclization. The regioselectivity of this ring-closure is governed by Baldwin's rules, which generally favor the exo cyclization pathway over the endo pathway for forming five- and six-membered rings. wikipedia.org For instance, a 5-exo-trig cyclization would lead to the formation of a five-membered heterocyclic ring, a common outcome in radical reactions of similar N-allyl amides and ethers. mdpi.comacs.org
Copper-catalyzed ATRC is a well-established method for such transformations. mdpi.com In a hypothetical scenario, the reaction of this compound could be initiated with a suitable precursor under copper catalysis to generate a radical that subsequently cyclizes. The final product would depend on the specific reactants and conditions employed.
Table 1: Hypothetical Radical Cyclization Reactions of this compound
| Initiator/Catalyst System | Radical Source | Proposed Intermediate | Potential Product Type |
| AIBN / Bu₃SnH | Tin radical | Alkyl radical on allyl chain | Reduced cyclized product |
| CuCl / PMDETA | Polyhaloalkane | Halogenated alkyl radical | Halogenated cyclized product |
| Triethylborane / O₂ | Ethyl radical | Alkyl radical on allyl chain | Oxidized cyclized product |
This table presents hypothetical reaction pathways based on known radical chemistry.
Reactions Involving the Fluorobenzene (B45895) Moiety
The fluorobenzene portion of the molecule offers a platform for a variety of synthetic transformations, including metalation, cross-coupling, and aromatic substitution, with reactivity patterns influenced by the interplay between the fluoro and allyloxymethyl substituents.
Directed Ortho Metalation (DOM) Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org In this compound, both the fluorine atom and the ether oxygen of the allyloxymethyl group can function as DMGs.
Fluorine is recognized as a moderately effective DMG, while ether groups are generally weaker. wikipedia.orgbaranlab.org Studies on closely related fluorinated phenyl benzyl ethers have shown that lithiation occurs selectively ortho to the fluorine atom. researchgate.net The greater electronegativity and directing ability of fluorine compared to the ether oxygen makes the C3 proton the most acidic and therefore the most likely site for deprotonation. researchgate.net
The reaction is typically performed using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures. The resulting aryllithium intermediate can then be trapped with various electrophiles to install a new substituent at the C3 position with high regioselectivity.
Table 2: Proposed Directed Ortho Metalation and Electrophilic Quench of this compound
| Reagent System | Electrophile (E+) | Product (at C3) |
| 1. s-BuLi, TMEDA, THF, -78 °C | 2. I₂ | Iodo |
| 1. s-BuLi, TMEDA, THF, -78 °C | 2. DMF | Formyl (-CHO) |
| 1. s-BuLi, TMEDA, THF, -78 °C | 2. CO₂(s), then H₃O⁺ | Carboxyl (-COOH) |
| 1. s-BuLi, TMEDA, THF, -78 °C | 2. Me₃SiCl | Trimethylsilyl (-SiMe₃) |
This table illustrates potential functionalizations via a DoM strategy, with outcomes based on established procedures.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The C-F bond in this compound is generally unreactive in standard palladium-catalyzed cross-coupling reactions due to its high bond strength. libretexts.org However, specialized conditions have been developed to enable the coupling of such electron-rich fluoroarenes.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide. For fluoroarenes, successful coupling often requires the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, P(t-Bu)₃) that promote the difficult oxidative addition step. libretexts.orgharvard.edu Strong bases such as cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF), sometimes in combination with additives like silver(I) oxide (Ag₂O), are essential for promoting the reaction. researchgate.netrsc.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. wikipedia.org For unreactive fluoroarenes, a highly efficient method employs lithium hexamethyldisilazide (LiHMDS) as the base, which facilitates the coupling under relatively mild conditions. organic-chemistry.org This approach provides a viable route to arylalkynes from substrates like this compound.
Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide. mdpi.com While challenging with fluoroarenes, catalytic systems have been developed for highly fluorinated substrates. acs.org For monofluorinated compounds, forcing conditions or specialized catalysts, potentially involving palladacycle intermediates or ligand-free palladium nanoparticles, may be required to achieve arylation of alkenes like styrene (B11656) or acrylates. mdpi.comresearchgate.net
Table 3: Proposed Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Probable Conditions |
| Suzuki | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 °C |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | LiHMDS | THF | 60-80 °C |
| Heck | Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | 120-140 °C |
This table outlines plausible conditions for cross-coupling reactions based on literature for similar unactivated fluoroarenes.
Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution on the this compound ring is directed by the combined electronic and steric effects of the two substituents.
The allyloxymethyl group (-CH₂OR) is an activating, ortho,para-directing group due to the electron-donating resonance effect of the ether oxygen.
The fluorine atom is a deactivating, ortho,para-directing group. Its strong inductive electron withdrawal (-I) deactivates the ring, but its resonance electron donation (+M) directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com
When an activating and a deactivating group are present, the activating group typically controls the regioselectivity of the substitution. masterorganicchemistry.com In this case, the allyloxymethyl group directs incoming electrophiles to its ortho (C3, C5) and para (C5) positions. The fluorine atom directs to its ortho (C3) and para (C4) positions.
Considering these competing effects:
Position 5 (para to allyloxymethyl, meta to fluoro): This position is strongly activated by the allyloxymethyl group and is sterically accessible. It is expected to be the major site of substitution.
Position 3 (ortho to both substituents): This position is activated by the allyloxymethyl group but may experience some steric hindrance from the adjacent fluorine and the side chain. It is expected to be a minor product.
Position 4 (para to fluoro, meta to allyloxymethyl): This position is only weakly activated by fluorine's resonance effect and is electronically disfavored by the primary directing group. Substitution here is unlikely.
Position 6 (ortho to fluoro, meta to allyloxymethyl): This position is electronically disfavored and is unlikely to react.
Therefore, electrophilic substitution reactions like nitration or Friedel-Crafts acylation are predicted to yield primarily the 5-substituted isomer, with the 3-substituted isomer as a minor product. Studies on the nitration of the analogous compound 2-fluoroanisole (B128887) support this pattern, showing substitution occurs preferentially ortho and para to the activating methoxy (B1213986) group. masterorganicchemistry.com
Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product | Minor Product | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-1-(allyloxymethyl)-2-fluorobenzene | 3-Nitro-1-(allyloxymethyl)-2-fluorobenzene | The activating allyloxymethyl group directs para (major) and ortho (minor). |
| Acylation | CH₃COCl / AlCl₃ | 5-Acetyl-1-(allyloxymethyl)-2-fluorobenzene | 3-Acetyl-1-(allyloxymethyl)-2-fluorobenzene | The activating group directs substitution, with the para position being sterically and electronically favored. |
Applications of 1 Allyloxymethyl 2 Fluorobenzene in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Architectures
The strategic positioning of the reactive allyl group and the electronically influential fluorine atom makes 1-(allyloxymethyl)-2-fluorobenzene a powerful tool for synthetic chemists. It serves as a foundational component for synthesizing fluorinated aromatic compounds, oxygen-containing heterocycles, and larger polycyclic and macrocyclic systems.
The synthesis of fluorinated aromatic compounds is of high importance in fields like materials science and medicinal chemistry, as the inclusion of fluorine can significantly alter a molecule's physical and chemical properties. nih.gov this compound serves as a valuable precursor for more complex fluorinated aromatics. The allyloxymethyl group can act as a directing group in reactions such as ortho-lithiation, allowing for the regioselective introduction of other substituents onto the fluorinated ring. This controlled functionalization is a key step in building elaborate aromatic structures where the fluorine atom's position is precisely defined, a critical factor that is often challenging to achieve through direct fluorination methods. researchgate.net
Oxygen-containing heterocycles are core structures in a vast number of natural products and pharmacologically active compounds. nih.govnih.gov The allyloxymethyl moiety of this compound is perfectly suited for constructing such rings. Through a Claisen rearrangement, the allyl group can be transferred to the aromatic ring, forming a 2-allyl-6-fluorophenol intermediate. This intermediate is a versatile precursor that can undergo subsequent intramolecular cyclization reactions to yield various oxygen heterocycles, such as dihydrofurans and chromanes. The fluorine atom on the ring can influence the electronic properties and reactivity of these intermediates, thereby affecting the efficiency and outcome of the cyclization process. The development of new synthetic routes to these fused heterocyclic systems remains an active area of research. researchgate.netsemanticscholar.org
Development of Functionalized Derivatives and Analogues
The foundational structure of this compound is a scaffold that can be chemically modified to produce a library of analogues with tailored properties. This involves the synthesis of substituted derivatives and the study of how these modifications impact chemical reactivity.
The aromatic ring of this compound can be further functionalized through various substitution reactions. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the ring. The position of this substitution is directed by the combined electronic effects of the fluorine atom (an ortho-, para-director) and the allyloxymethyl group (also an ortho-, para-director). This allows for the synthesis of a range of derivatives with predictable substitution patterns, expanding the toolkit of available building blocks for organic synthesis. nih.govnih.gov
Table 1: Examples of Synthetic Transformations for this compound This table is illustrative and based on general reactions for substituted benzenes.
| Reaction Type | Reagents | Typical Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(Allyloxymethyl)-2-fluoro-4-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(allyloxymethyl)-2-fluorobenzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(Allyloxymethyl)-3-fluorophenyl)ethan-1-one |
The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in organic chemistry. nih.govresearchgate.net Modifying the structure of this compound by adding substituents to the aromatic ring significantly alters its reactivity. Electron-donating groups (e.g., methoxy) increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially accelerating reactions like the Claisen rearrangement. Conversely, electron-withdrawing groups (e.g., nitro) decrease the ring's electron density, deactivating it towards electrophiles. Understanding these electronic effects allows chemists to fine-tune the reactivity of the molecule for specific synthetic applications. researchgate.net
Table 2: Predicted Influence of Substituents on Reactivity
| Substituent (at C4) | Electronic Effect | Predicted Effect on Electrophilic Aromatic Substitution Rate |
|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Increase |
| -CH₃ (Methyl) | Electron-Donating | Increase |
| -H (Hydrogen) | Neutral (Reference) | Baseline |
| -Br (Bromo) | Electron-Withdrawing | Decrease |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Decrease |
Insufficient Information for Article Generation on "this compound"
Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available to generate a thorough and scientifically accurate article on "this compound" focusing on the requested topics of "Design of Hybrid Molecular Structures" and "Catalytic Applications and Ligand Development."
While general information on related classes of compounds, such as fluorinated aromatics and aryl allyl ethers, is available, specific research detailing the application of this compound in these advanced areas of organic synthesis could not be located. The performed searches did not yield any dedicated studies, detailed research findings, or data tables directly relevant to the outlined sections.
General principles of organic synthesis suggest that a molecule with the structure of this compound could potentially undergo reactions such as the Claisen rearrangement, which is a common thermal or Lewis acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement of allyl aryl ethers. organic-chemistry.orgwikipedia.org This reaction could theoretically be a pathway to synthesize more complex, hybrid molecular structures. The presence of a fluorine atom on the benzene (B151609) ring could also influence the electronic properties and reactivity of the molecule in various transformations.
Furthermore, fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability, altered lipophilicity, and modified binding affinities. nih.gov Derivatives of fluorinated compounds are sometimes explored as ligands in catalysis, where the fluorine atoms can modulate the electronic properties of the ligand and, consequently, the activity and selectivity of the metal catalyst. nih.gov
However, without specific studies on this compound, any discussion of its role in the design of hybrid molecular structures or in catalytic applications would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.
Therefore, this report concludes that it is not possible to fulfill the request as outlined due to the lack of specific scientific data on the compound of interest in the specified application areas. Further experimental research and publication in peer-reviewed journals would be necessary to provide the information required for such an article.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Allyloxymethyl 2 Fluorobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 1-(Allyloxymethyl)-2-fluorobenzene, a multi-pronged NMR approach provides a comprehensive understanding of its atomic arrangement and electronic environment.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Connectivity and Environment Analysis
Multi-nuclear NMR, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, is essential for piecing together the molecular puzzle of this compound. Each nucleus provides a unique perspective on the molecule's structure.
¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals that can be assigned to the protons of the allyl and the 2-fluorobenzyl moieties. The allyl group's protons typically appear as a multiplet in the δ 5.2-5.8 ppm range for the vinyl protons (CH=CH₂) and a doublet around δ 3.8-4.0 ppm for the methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-). The benzylic protons (-C₆H₄-CH₂-) are also expected in a distinct region of the spectrum. Protons on the fluorobenzene (B45895) ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings, with a typical ³JHF coupling constant of approximately 8–10 Hz.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The allyloxymethyl carbon is expected to resonate in the δ 70–75 ppm range. A key feature in the ¹³C NMR spectrum is the large coupling constant between the fluorine atom and the carbon to which it is attached (C-2), with a ¹JCF value of around 245 Hz. This large coupling is a definitive indicator of the direct C-F bond. Other aromatic carbons also show smaller couplings to the fluorine atom.
¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. renishaw.com Given the wide chemical shift range of ¹⁹F NMR, the position of the resonance can provide significant information about the electronic environment of the fluorine atom. bruker.com For fluorobenzene, the ¹⁹F chemical shift is a standard reference. In this compound, the ortho-substituent will influence the chemical shift of the fluorine atom compared to unsubstituted fluorobenzene.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations |
|---|---|---|---|
| Allyl CH=CH₂ | 5.2 - 5.8 (m) | ~134 (CH), ~117 (CH₂) | Correlates with allyl -O-CH₂- protons in COSY. |
| Allyl -O-CH₂- | 3.8 - 4.0 (d) | ~72 | Correlates with vinyl protons in COSY and benzylic carbon in HMBC. |
| Benzyl (B1604629) -CH₂- | ~4.5 (s) | ~65 | Correlates with aromatic protons in NOESY and the oxygen-bearing aromatic carbon in HMBC. |
| Aromatic CH | 6.9 - 7.4 (m) | 115 - 162 | Complex multiplets due to H-H and H-F couplings. |
| Aromatic C-F | - | ~160 (d, ¹JCF ≈ 245 Hz) | Large doublet splitting is characteristic. |
Note: The values presented are approximate and can vary based on the solvent and experimental conditions. "m" denotes a multiplet, "d" a doublet, and "s" a singlet.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Detailed Structural Assignments
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between the vinyl and allylic methylene protons, as well as between adjacent protons on the aromatic ring. libretexts.org
HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. emerypharma.com This allows for the direct assignment of a proton's resonance to its attached carbon's resonance, for instance, linking the ¹H signals of the aromatic protons to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. walisongo.ac.id For example, it can show a correlation between the protons of the allylic methylene group (-O-CH₂-) and the benzylic carbon, confirming the connectivity of the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. mdpi.com This can be used to confirm the ortho-substitution pattern by observing through-space interactions between the benzylic protons and the protons on the aromatic ring.
Dynamic NMR Studies for Conformational Analysis (if applicable)
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. Key expected vibrational frequencies include:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the allyloxymethyl group would be observed just below 3000 cm⁻¹.
C=C stretching: The carbon-carbon double bond of the allyl group will have a characteristic stretch around 1645 cm⁻¹. The aromatic ring will also show C=C stretching bands in the 1450-1600 cm⁻¹ region.
C-O-C stretching: The ether linkage will exhibit a strong, characteristic C-O-C stretching band, typically in the 1000-1200 cm⁻¹ range.
C-F stretching: The carbon-fluorine bond will have a strong absorption band in the fingerprint region, generally between 1000 and 1400 cm⁻¹.
Table 2: Predicted FTIR and Raman Bands for this compound
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | 3000-2850 | Stretching |
| Allyl C=C | ~1645 | ~1645 | Stretching |
| Aromatic C=C | 1600-1450 | 1600-1450 | Stretching |
| C-O-C | 1200-1000 | 1200-1000 | Asymmetric/Symmetric Stretching |
| C-F | 1400-1000 | 1400-1000 | Stretching |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR. renishaw.combruker.com While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds. For this compound, the C=C stretching of both the allyl group and the aromatic ring are expected to produce strong Raman signals. The symmetric breathing mode of the benzene (B151609) ring, often weak in the FTIR spectrum, typically gives a strong and characteristic band in the Raman spectrum around 1000 cm⁻¹. renishaw.com The C-F bond can also be observed in the Raman spectrum, providing a more complete picture of the vibrational modes of the molecule.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Fluorobenzene |
| 1-allyloxymethyl-4-fluorobenzene |
| 2-fluorobenzyl alcohol |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation of newly synthesized organic compounds. In the case of this compound, mass spectrometry is instrumental in confirming its molecular formula and providing valuable insights into its structural integrity through the analysis of its fragmentation patterns under electron ionization (EI).
The molecular formula of this compound is C10H11FO. Electron ionization mass spectrometry (EI-MS) of this compound would be expected to yield a molecular ion peak ([M]⁺˙) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by distinguishing it from other potential formulas with the same nominal mass.
Upon electron ionization, the molecular ion of this compound would likely undergo a series of fragmentation reactions. The most probable initial cleavages would involve the weakest bonds in the molecule. One such susceptible bond is the benzylic C-O bond. Cleavage of this bond would result in the formation of a stable 2-fluorobenzyl cation or a 2-fluorotropylium ion through rearrangement, and an allyloxy radical.
Another significant fragmentation pathway would be the cleavage of the allyl-oxygen bond, leading to the formation of a stable allyl cation (m/z 41) and a 2-fluorobenzyloxymethyl radical. The allyl cation is a particularly stable carbocation due to resonance, making this a favorable fragmentation route.
Further fragmentation of the 2-fluorobenzyl portion of the molecule would likely involve the loss of the fluorine atom or other characteristic fragmentations of the benzene ring. The presence of a fluorine atom, an electron-withdrawing group, can influence the fragmentation pathways of the aromatic ring. mdpi.com
A plausible fragmentation pattern for this compound is detailed in the table below, outlining the expected major fragments and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Plausible Fragmentation Pathway |
| [C10H11FO]⁺˙ | Molecular Ion | 166 | Ionization of the parent molecule |
| [C7H6F]⁺ | 2-Fluorobenzyl cation | 109 | Cleavage of the benzylic C-O bond |
| [C3H5]⁺ | Allyl cation | 41 | Cleavage of the allyl-O bond |
| [C7H6FO]⁺ | 125 | Loss of an allyl radical | |
| [C6H4F]⁺ | Fluorophenyl cation | 95 | Loss of CH2O from the 2-fluorobenzyl cation |
This predicted fragmentation pattern provides a valuable fingerprint for the identification and structural confirmation of this compound in complex reaction mixtures.
Advanced Spectroscopic Methods for In Situ Reaction Monitoring
The real-time analysis of chemical reactions as they occur, known as in situ reaction monitoring, is a powerful tool for understanding reaction kinetics, mechanisms, and optimizing reaction conditions. rsc.org Advanced spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy are increasingly being employed for this purpose. rsc.orgacs.orgspectroscopyonline.com While specific studies on the in situ monitoring of the synthesis of this compound are not detailed in the provided search results, the principles of these techniques are broadly applicable.
The synthesis of this compound typically involves the reaction of 2-fluorobenzyl alcohol with an allyl halide in the presence of a base. In situ monitoring of this reaction could provide critical data on the consumption of reactants and the formation of the product and any byproducts over time.
FT-IR Spectroscopy: This technique is well-suited for monitoring the progress of this reaction. rsc.org The disappearance of the broad O-H stretching band of the starting material, 2-fluorobenzyl alcohol (typically around 3200-3600 cm⁻¹), and the appearance of the characteristic C-O-C ether stretching bands of the product, this compound, would be key indicators of reaction progress. The C=C stretching vibration of the allyl group in the product (around 1645 cm⁻¹) could also be monitored.
NMR Spectroscopy: In situ NMR, particularly ¹H NMR, can provide detailed quantitative information about the concentrations of reactants, intermediates, and products in the reaction mixture. acs.org For the synthesis of this compound, one could monitor the disappearance of the signals corresponding to the benzylic protons of 2-fluorobenzyl alcohol and the appearance of new signals for the methylene and vinyl protons of the allyloxymethyl group in the product.
Raman Spectroscopy: Raman spectroscopy is another valuable tool for in situ reaction monitoring, particularly for reactions in which changes in non-polar bonds are significant. spectroscopyonline.com The C=C double bond of the allyl group in this compound has a strong Raman signal, making it an excellent probe for monitoring the formation of the product. spectroscopyonline.com
The table below summarizes how these advanced spectroscopic methods could be applied to monitor the synthesis of this compound.
| Spectroscopic Method | Key Spectral Changes to Monitor | Information Gained |
| FT-IR Spectroscopy | Disappearance of O-H stretch (reactant); Appearance of C-O-C stretch (product) and C=C stretch (product). rsc.org | Reaction kinetics, detection of intermediates with specific functional groups. |
| ¹H NMR Spectroscopy | Disappearance of reactant signals (e.g., benzylic CH₂ of 2-fluorobenzyl alcohol); Appearance of product signals (e.g., allylic and vinylic protons). acs.org | Quantitative concentration profiles of reactants and products, identification of byproducts. |
| Raman Spectroscopy | Appearance of strong C=C stretching band of the allyl group in the product. spectroscopyonline.com | Real-time monitoring of product formation, complementary information to FT-IR. spectroscopyonline.com |
The application of these in situ monitoring techniques can lead to a more profound understanding of the reaction dynamics involved in the synthesis of this compound and its derivatives, facilitating process optimization and ensuring higher yields and purity.
Computational Chemistry and Theoretical Investigations of 1 Allyloxymethyl 2 Fluorobenzene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are indispensable tools for predicting the molecular structure and electronic properties of compounds like 1-(Allyloxymethyl)-2-fluorobenzene. These computational methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and the energetically favorable arrangement of atoms in a molecule. This provides fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules. environmentaljournals.orgmdpi.com
For this compound, DFT calculations would be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP or those from the M06 suite are commonly used for such organic molecules, as they provide a good balance of accuracy and computational cost. mdpi.comresearchgate.net The calculations would reveal how the fluorine atom and the allyloxymethyl group influence the geometry and electron distribution of the benzene (B151609) ring. Key electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined. The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and kinetic stability. researchgate.netphyschemres.org Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron-rich and electron-poor regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack.
Ab Initio Methods
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. utah.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, solve the Schrödinger equation by making a series of well-defined approximations. science.gov
While computationally more demanding than DFT, ab initio methods, particularly higher-level ones like CCSD(T), can offer greater accuracy, often referred to as the "gold standard" in computational chemistry. For a molecule like this compound, HF calculations would provide a foundational approximation of the electronic structure. To account for electron correlation, which is neglected in the HF approximation, post-HF methods like MP2 would be applied. These calculations would provide a more accurate description of the molecule's geometry and energy, which can be benchmarked against DFT and experimental results where available. Such studies are particularly valuable for understanding subtle electronic effects, such as weak intramolecular interactions that might influence the molecule's preferred conformation. mdpi.com
Basis Set Selection and Computational Efficiency
The accuracy and computational cost of both DFT and ab initio calculations are heavily dependent on the choice of the basis set . numberanalytics.com A basis set is a set of mathematical functions (basis functions) used to construct the molecular orbitals. Larger basis sets include more functions, allowing for a more accurate description of the electron distribution, especially for electrons further from the nucleus or involved in chemical bonding, but at a significantly higher computational expense. numberanalytics.com
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). mdpi.com For a molecule containing a fluorine atom like this compound, the inclusion of polarization functions (e.g., 'd' and 'p' in Pople sets) and diffuse functions ('+' or 'aug-') is crucial. Polarization functions allow for the distortion of atomic orbital shapes upon molecule formation, while diffuse functions are important for describing the behavior of loosely held electrons. arxiv.org The def2 series of basis sets (e.g., def2-SVP, def2-TZVP) are also widely used and are known for their efficiency and robustness across the periodic table. nih.gov The selection of a basis set is always a compromise between the desired accuracy and the available computational resources. For initial geometry optimizations, a smaller basis set like 6-31G(d) or def2-SVP might be used, followed by more accurate single-point energy calculations with a larger basis set like def2-TZVP or aug-cc-pVTZ. arxiv.orgnih.gov
| Basis Set Family | Description | Typical Use Case | Relative Computational Cost |
|---|---|---|---|
| STO-nG (e.g., STO-3G) | Minimal basis set; uses a fixed number of Gaussian functions to approximate each Slater-Type Orbital (STO). | Very preliminary calculations, educational purposes. Generally not sufficient for research-level accuracy. | Very Low |
| Pople (e.g., 6-31G(d), 6-311+G(d,p)) | Split-valence basis sets. '6-31G' means core orbitals are described by 6 Gaussians, and valence orbitals are split into two functions (3 and 1 Gaussians). Symbols like (d,p) add polarization functions and '+' adds diffuse functions. | Routine geometry optimizations and frequency calculations for small to medium-sized organic molecules. | Low to Medium |
| Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) | Designed to systematically converge towards the complete basis set limit. The 'aug-' prefix adds diffuse functions. The size (D, T, Q, 5) indicates double, triple, quadruple, or quintuple-zeta quality. | High-accuracy energy calculations, studies where electron correlation is critical. The systematic nature is ideal for extrapolation. | High to Very High |
| def2 (e.g., def2-SVP, def2-TZVP) | Ahlrichs' basis sets are well-balanced for efficiency and accuracy across a wide range of elements. SVP is Split Valence with Polarization; TZVP is Triple Zeta Valence with Polarization. | A popular and robust choice for DFT calculations, including geometry optimizations and energies for a broad range of chemical systems, including organometallics. | Medium to High |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful approach to investigate the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone. nih.govarxiv.org For this compound, this could involve studying reactions such as thermal rearrangements or additions to the allyl group.
Transition State Characterization
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS) . The transition state represents the energy maximum along the minimum-energy reaction path. mdpi.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. mdpi.comresearchgate.net
For this compound, a plausible reaction to study would be the aromatic Claisen rearrangement, a well-known thermal pericyclic reaction of aryl allyl ethers. pku.edu.cnnsf.gov Computational methods can be used to locate the six-membered, cyclic transition state structure for this pku.edu.cnpku.edu.cn-sigmatropic rearrangement. The search for this TS structure involves specialized algorithms that optimize towards a saddle point. Once a candidate structure is found, a vibrational frequency analysis is performed. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the simultaneous breaking of the C-O bond and formation of the C-C bond). mdpi.com The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. pku.edu.cn
Potential Energy Surface Analysis
The Potential Energy Surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a set of atoms as a function of their geometric coordinates. acs.orgresearchgate.net By exploring the PES, chemists can understand the complete mechanism of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. researchgate.netmdpi.com
For a reaction involving this compound, such as the Claisen rearrangement, computational chemists would map out the PES. researchgate.net This is often initiated by performing an Intrinsic Reaction Coordinate (IRC) calculation starting from the characterized transition state. whiterose.ac.uk The IRC calculation follows the minimum energy path downhill from the transition state to connect it to the reactants and products (or intermediates), confirming that the located TS is indeed the correct one for the reaction of interest. A detailed PES analysis provides a comprehensive thermodynamic and kinetic profile of the reaction. For instance, in the Claisen rearrangement of this compound, the PES would show the relative energies of the starting material, the transition state, and the resulting ortho-allyl-fluorophenol product. It could also reveal the presence of any reaction intermediates.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 (Reference) |
| Transition State (TS) | Cyclic pku.edu.cnpku.edu.cn-sigmatropic rearrangement structure | +30.7 (Calculated Activation Energy) |
| Product | 2-Allyl-6-fluorophenol | -15.2 (Calculated Reaction Energy) |
Note: The energy values in the table are hypothetical and for illustrative purposes only, representing typical values for such a reaction as would be determined by DFT calculations. nsf.gov
Prediction of Reaction Pathways and Energetics
Computational chemistry serves as a powerful tool for predicting the reactivity and transformation of molecules like this compound. By employing theoretical models, primarily based on Density Functional Theory (DFT) and ab initio methods, researchers can map out potential reaction pathways and evaluate their energetic feasibility. nih.govresearchgate.net These investigations are crucial for understanding the chemical behavior of the molecule and for designing synthetic routes to more complex structures.
The primary reactive sites in this compound include the allyl group's double bond, the ether linkage, and the fluorinated aromatic ring. Theoretical calculations can model various transformations at these sites.
Key Reaction Types and Theoretical Predictions:
Oxidation: The allyloxymethyl group is susceptible to oxidation. Computational models can predict the reaction energetics for its conversion into 2-fluorobenzaldehyde (B47322) or 2-fluorobenzoic acid. These calculations would involve modeling the interaction with various oxidizing agents and determining the activation barriers for each step of the proposed mechanism.
Reduction: The double bond of the allyl group can be reduced. Theoretical studies can calculate the enthalpy of reaction for the formation of 1-(propoxymethyl)-2-fluorobenzene, providing insight into the thermodynamic favorability of the hydrogenation process.
Substitution: The fluorine atom on the benzene ring can potentially be replaced via nucleophilic aromatic substitution. Computational methods can be used to assess the energy barriers for substitution with different nucleophiles (e.g., amines, thiols), helping to predict the required reaction conditions.
Cycloaddition: The allyl group can participate in cycloaddition reactions. Quantum chemical calculations are invaluable for studying the mechanism of these reactions, such as [2+2] photocycloadditions, by locating the transition states and determining whether the reaction proceeds via a concerted or stepwise mechanism. researchgate.net
Energetic data, including activation energies (Ea) and heats of formation (HOF), are calculated to construct a comprehensive potential energy surface for a given reaction. nih.gov This allows for the prediction of reaction kinetics and thermodynamics, identifying the most probable product under specific conditions. For instance, DFT calculations at levels like B3LYP/6-31+G(d,p) are commonly used to optimize reactant, transition state, and product geometries, from which energetic properties are derived. nih.govresearchgate.net
| Reaction Type | Potential Reactant(s) | Predicted Product(s) | Computational Insights Provided |
| Oxidation | Potassium permanganate | 2-Fluorobenzaldehyde, 2-Fluorobenzoic acid | Reaction mechanism, activation energy, thermodynamic stability of products. |
| Reduction | Lithium aluminum hydride | 1-(Propoxymethyl)-2-fluorobenzene | Reaction enthalpy, preferred reaction pathway. |
| Substitution | Amines, Thiols | Substituted benzene derivatives | Transition state analysis, activation barriers for different nucleophiles. |
| Cycloaddition | Alkene/Diene | Cycloadducts | Stereochemical and regiochemical outcomes, concerted vs. stepwise mechanism. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of this compound, providing a direct link between the molecule's structure and its spectral signature.
Vibrational Frequencies: The prediction of infrared (IR) and Raman spectra through computational means is a standard procedure in molecular characterization. derpharmachemica.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. Density Functional Theory (DFT), particularly with functionals like B3LYP and a basis set such as 6-311++G(d,p), is frequently employed for this purpose. derpharmachemica.com
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., 0.96). derpharmachemica.com These calculations can confirm the structure of a synthesized compound by matching its theoretical spectrum to the experimental one. researchgate.net
| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Representative Calculated Value (cm⁻¹) |
| C-F Stretch | Aryl-Fluorine | 1270–1100 | ~1250 |
| C=C Stretch | Alkene (Allyl) | 1680–1620 | ~1650 |
| C-O-C Stretch | Aryl-Alkyl Ether | 1275–1200 (asymmetric), 1075–1020 (symmetric) | ~1260, ~1050 |
| Aromatic C-H Stretch | Benzene Ring | 3100–3000 | ~3080 |
| C-H Out-of-plane Bend | Benzene Ring | 900-675 | ~760 |
Note: The calculated values are illustrative and based on typical results for similar functional groups from DFT calculations. derpharmachemica.com
NMR Chemical Shifts: Computational chemistry also provides reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (δ). ualberta.ca Gauge-Independent Atomic Orbital (GIAO) calculations using DFT are the most common method for predicting ¹H, ¹³C, and ¹⁹F NMR spectra. chemrxiv.org The accuracy of these predictions is highly dependent on the level of theory; for example, the ωB97XD functional with the aug-cc-pvdz basis set has shown good accuracy for ¹⁹F chemical shifts. chemrxiv.org
These predictions are invaluable for assigning peaks in complex experimental spectra and for distinguishing between potential isomers or conformers. Computational models can also incorporate solvent effects, often using a Polarizable Continuum Model (PCM), to more closely simulate experimental conditions. liverpool.ac.uk
| Nucleus | Position in Molecule | Predicted Chemical Shift (δ, ppm) - Illustrative |
| ¹⁹F | C2-F | -110 to -140 |
| ¹³C | C1 (C-O) | ~150 |
| ¹³C | C2 (C-F) | ~160 (with large ¹JCF coupling) |
| ¹³C | Allyl CH₂ | ~70 |
| ¹³C | Allyl CH | ~135 |
| ¹³C | Allyl =CH₂ | ~117 |
| ¹H | Ar-H | 7.0–7.5 |
| ¹H | O-CH₂-Ar | ~4.5 |
| ¹H | O-CH₂-Allyl | ~4.0 |
| ¹H | Allyl CH | 5.8–6.1 |
| ¹H | Allyl =CH₂ | 5.2–5.4 |
Note: These are representative chemical shift ranges. Actual computational predictions would yield specific values for each unique atom. ualberta.cachemrxiv.org
Conformational Analysis and Molecular Dynamics Simulations
The structural flexibility of this compound, which arises from several rotatable single bonds, gives rise to multiple possible conformations. a2bchem.com Understanding the conformational landscape is essential as it influences the molecule's physical properties, reactivity, and biological interactions.
Conformational Analysis: Theoretical conformational analysis is performed by systematically rotating the molecule's single bonds and calculating the potential energy at each step. This process identifies low-energy, stable conformers and the energy barriers that separate them. nih.gov Quantum mechanical methods are used to optimize the geometry of each potential conformer and calculate its relative energy. The introduction of a fluorine substituent can significantly alter conformational preferences compared to an unsubstituted analogue due to both steric hindrance and electronic effects like dipole-dipole interactions. mdpi.com The resulting data can be used to generate a Boltzmann population distribution, which indicates the percentage of each conformer present at a given temperature.
| Dihedral Angle | Description | Stable Rotamers (Illustrative) | Relative Energy (kcal/mol) |
| C(Ar)-C(Ar)-C-O | Orientation of ether oxygen relative to the ring | 0°, 180° | 0.0, 1.5 |
| Ar-C-O-C | Orientation of allyl group relative to benzyl (B1604629) carbon | gauche (±60°), anti (180°) | 0.0, 0.8 |
| C-O-C-C | Orientation of allyl double bond relative to ether oxygen | gauche (±90°) | 0.0 |
Note: This table provides a simplified, illustrative example of a conformational analysis. A full analysis would involve scanning multiple dihedral angles simultaneously. ethz.ch
Molecular Dynamics (MD) Simulations: While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.gov In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to track their trajectories. This simulates the molecule's natural vibrations, rotations, and conformational transitions.
MD simulations on this compound can reveal:
The accessible conformational space in solution.
The timescales of transitions between different conformations.
The influence of solvent on the molecule's flexibility and preferred shapes.
The distribution of intramolecular distances, which can be compared with experimental data from techniques like Nuclear Overhauser Effect (NOE) spectroscopy. mdpi.com
Elucidation of Intermolecular Interactions and Solvent Effects
The physical properties and chemical behavior of this compound in a condensed phase are governed by its interactions with surrounding molecules.
Intermolecular Interactions: Computational methods are used to identify and quantify the non-covalent interactions between molecules. For this compound, these include:
Dipole-dipole interactions: Resulting from the permanent dipoles of the C-F and C-O-C bonds.
π-π stacking: Interactions between the aromatic rings of two molecules.
C-H···F and C-H···O interactions: Weak hydrogen bonds where C-H groups can act as donors to the electronegative fluorine and oxygen atoms. Theoretical calculations on fluorobenzene (B45895) suggest that C-H···F interactions can play a role in determining crystal packing, similar in influence to C-H···H interactions. nih.gov
C-H···π interactions: Where C-H bonds can interact with the face of the aromatic ring.
Analysis of molecular dimers and larger clusters using high-level quantum chemistry can provide precise interaction energies for different geometric arrangements, revealing the most stable intermolecular configurations. nih.gov
Solvent Effects: The choice of solvent can significantly impact a molecule's conformation, reactivity, and spectroscopic properties. Theoretical models can simulate these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule. liverpool.ac.uk This approach is efficient for calculating how a solvent might stabilize or destabilize different conformers or charged intermediates in a reaction.
Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules in a simulation box. This method, often used in conjunction with MD simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, and how the solvent shell structure influences the solute's behavior. nih.gov For example, computational studies can rationalize why a solvent like fluorobenzene might be superior for a specific reaction by analyzing its interaction with the catalyst and reactants at a molecular level. acs.org
Future Directions and Emerging Research Avenues for 1 Allyloxymethyl 2 Fluorobenzene
Sustainable and Green Chemistry Approaches in Synthesis
The traditional synthesis of 1-(Allyloxymethyl)-2-fluorobenzene involves a nucleophilic substitution (Williamson ether synthesis) between 2-fluorobenzyl alcohol and allyl bromide, often using a base like potassium carbonate in a solvent such as dimethylformamide (DMF). While effective, this method presents opportunities for improvement in line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances. imist.maresearchgate.net
Future research will likely focus on several key areas to enhance the sustainability of its synthesis:
Greener Solvents: The use of DMF, while common, is suboptimal due to its high boiling point and toxicity. Research into alternative, more benign solvents is a critical next step. A comparative analysis shows that solvents with lower polarity, like dimethoxyethane (DME), can improve yield and reduce byproduct formation compared to DMF. Further investigation could explore bio-based solvents or even aqueous systems, which would significantly improve the environmental profile of the synthesis. imist.ma
Alternative Synthetic Routes: Exploring alternative pathways that offer better atom economy is a central tenet of green chemistry. researchgate.net The Mitsunobu reaction, which couples 2-fluorobenzyl alcohol with allyl alcohol using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618), is a known alternative. However, the byproducts of the Mitsunobu reaction (e.g., triphenylphosphine oxide) are a drawback. Future work could focus on developing catalytic versions of this reaction or exploring entirely new routes that avoid stoichiometric, high-molecular-weight reagents.
Energy Efficiency: The conventional method often requires heating for extended periods. Investigating microwave-assisted synthesis or other non-conventional energy sources could drastically reduce reaction times and energy consumption, making the process more efficient and sustainable.
Catalyst Development: While the primary synthesis is not catalytic, related reactions involving this compound could be. For instance, if used in cross-coupling reactions, developing highly efficient and recyclable catalysts would be a key green improvement.
A comparison of solvents highlights the potential for greener synthesis: Table 1: Solvent Impact on the Synthesis of this compound
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation (%) |
|---|---|---|---|
| Dimethylformamide (DMF) | 36.7 | 75 | 22 |
| Dimethoxyethane (DME) | 7.2 | 89 | 8 |
| Tetrahydrofuran (B95107) (THF) | 7.6 | 68 | 15 |
Data derived from a study on palladium-catalyzed heterocyclization.
Integration with Automated Synthesis and Flow Chemistry
The transition from traditional batch processing to automated and continuous flow systems represents a significant technological advancement in chemical manufacturing. soton.ac.uksemanticscholar.org These technologies offer improved control, efficiency, and safety, and their application to the synthesis of this compound is a promising research direction.
Flow Chemistry: Continuous flow chemistry, which involves performing reactions in a continuously flowing stream within a microreactor or tube, offers numerous advantages over batch synthesis. soton.ac.uknih.gov For this compound, shifting to a flow process can dramatically reduce reaction times from hours to minutes and lower solvent consumption. The enhanced heat and mass transfer in microreactors provides superior control over reaction conditions, potentially leading to higher yields and purity. ethernet.edu.et
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Laboratory-Scale (Batch) | Industrial (Continuous Flow) |
|---|---|---|
| Yield | 89% | 82% |
| Purity | >99% | 90–92% |
| Reaction Time | 12 hours | 2 hours |
| Solvent Consumption | 5 L/kg | 1.8 L/kg |
This table illustrates the potential trade-offs and benefits when scaling up the synthesis of this compound.
Automated Synthesis:nih.govrsc.orgnih.govApplications in Materials Science
The molecular structure of this compound suggests potential applications in materials science, an area that remains largely unexplored. The presence of a polymerizable allyl group and a fluorinated aromatic ring are key features that could be exploited. bldpharm.com
Polymer Synthesis: The allyl group can participate in polymerization reactions to create novel polymers. The resulting materials would incorporate the 2-fluorobenzyl ether moiety as a repeating unit. The fluorine atom could impart desirable properties to the polymer, such as thermal stability, chemical resistance, and specific optoelectronic characteristics.
Functional Materials: Fluorinated compounds are of significant interest in the development of advanced materials, including those for organic light-emitting diodes (OLEDs) and as metal-organic framework (MOF) ligands. bldpharm.combris.ac.uk The specific electronic properties conferred by the fluorine atom on the benzene (B151609) ring could make this compound or its derivatives useful building blocks in these fields. Future research could involve synthesizing derivatives and evaluating their performance in such material applications.
Machine Learning and Artificial Intelligence in Reaction Prediction and Route Scouting
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating discovery and optimization. ijsetpub.comresearchgate.net These computational tools can be applied to this compound in several ways.
Reaction Condition Optimization: ML models, trained on vast reaction databases, can predict the outcome of a reaction under different conditions. beilstein-journals.org For the synthesis of this compound, an AI model could be used to predict the yield and impurity profile for a wide range of solvents, bases, and temperatures, allowing researchers to identify optimal conditions with far fewer experiments.
Catalyst Screening: For related or subsequent reactions involving this compound, such as cross-couplings, ML algorithms can screen virtual libraries of catalysts to identify the most promising candidates, reducing the experimental burden of trial-and-error.
Retrosynthetic Analysis and Route Scouting: Advanced AI tools can propose novel synthetic pathways to a target molecule. tuwien.atnih.gov By applying retrosynthesis algorithms to this compound, chemists may uncover more efficient, cost-effective, or greener manufacturing routes that have not yet been considered. These tools augment the creativity of chemists, rather than replacing them, by providing data-driven suggestions for synthesis design. reddit.com
The primary challenge in this area is the need for large, high-quality datasets for training reliable models. researchgate.net However, as more chemical reaction data becomes available, the predictive power and utility of these AI tools will continue to grow, making them an indispensable part of future chemical research.
Q & A
Basic: What synthetic strategies are effective for preparing 1-(allyloxymethyl)-2-fluorobenzene, and what intermediates are critical?
Answer:
Two primary routes are viable:
- Nucleophilic substitution : Reacting 2-fluorobenzyl halides (e.g., bromide or chloride) with allyl alcohol under basic conditions (e.g., K₂CO₃ in DMF). This leverages the leaving group propensity of halides and the nucleophilicity of allyl alcohol .
- Mitsunobu reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-fluorobenzyl alcohol with allyl alcohol. This method avoids racemization and is stereospecific .
Key intermediates include 2-fluorobenzyl bromide (for substitution) and 2-fluorobenzyl alcohol (for Mitsunobu). Purity of intermediates should be verified via GC-MS or NMR.
Basic: How can NMR spectroscopy confirm the structure of this compound?
Answer:
- ¹H NMR :
- The allyl group shows characteristic signals: δ ~5.8–5.2 ppm (CH₂=CH₂ multiplet) and δ ~4.0–3.8 ppm (OCH₂).
- The fluorobenzene ring protons exhibit splitting patterns due to coupling with fluorine (³JHF ≈ 8–10 Hz) .
- ¹³C NMR :
- The allyloxymethyl carbon appears at δ ~70–75 ppm.
- Fluorine coupling (¹JCF ≈ 245 Hz) splits the adjacent aromatic carbons.
- 2D NMR (HMBC) : Correlations between the allyl protons and the benzylic carbon confirm connectivity .
Advanced: How do steric and electronic effects impact regioselectivity in allyloxymethyl group installation?
Answer:
- Steric hindrance : Bulky substituents near the fluorinated ring (e.g., ortho positions) may disfavor nucleophilic attack. Use of less sterically demanding bases (e.g., NaH instead of t-BuOK) can mitigate this.
- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the ring, slowing electrophilic substitution. Activating groups (e.g., –OCH₃) are not feasible here, so directing groups (e.g., –B(OH)₂ via Suzuki coupling) or photoredox catalysis (e.g., 4CzIPN) can enhance selectivity .
Optimization via temperature control (e.g., 60°C for substitution) and solvent polarity (e.g., DMF for polar aprotic conditions) is critical.
Advanced: How does fluorine influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Activation/Deactivation : Fluorine’s strong electron-withdrawing effect deactivates the ring toward electrophilic substitution but activates it toward nucleophilic aromatic substitution (NAS).
- Directed ortho-metalation : The fluorine atom directs lithiation to the ortho position, enabling functionalization (e.g., Negishi coupling with Zn reagents).
- Pd-catalyzed couplings : Suzuki-Miyaura coupling is challenging due to fluorine’s electronegativity; however, Buchwald-Hartwig amination succeeds with BrettPhos ligands .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (GHS Category 2) and eye irritation risks .
- Ventilation : Use fume hoods to prevent inhalation of volatile organic compounds (VOCs).
- Waste disposal : Segregate halogenated waste and consult environmental safety guidelines for fluorinated aromatic compounds .
Advanced: Can computational modeling predict optimal reaction conditions for derivatizing this compound?
Answer:
- DFT calculations : Simulate transition states to identify energy barriers for key steps (e.g., allyl group migration or fluorination).
- Solvent effects : Use COSMO-RS models to predict solvation energies in polar vs. nonpolar solvents.
- Catalyst screening : Machine learning (e.g., SchNet) can screen catalysts like Pd/Cu systems for cross-couplings, reducing experimental trial-and-error .
Basic: What analytical techniques beyond NMR are critical for purity assessment?
Answer:
- GC-MS : Detects volatile impurities (e.g., residual allyl alcohol or solvents).
- HPLC with UV detection : Quantifies non-volatile byproducts using a C18 column and acetonitrile/water gradient.
- Elemental analysis : Confirms %C, %H, and %F to validate stoichiometry.
Advanced: How does the allyloxymethyl group affect photostability in fluorinated aromatic systems?
Answer:
- Conjugation effects : The allyl group’s π-electrons may delocalize with the aromatic ring, increasing UV absorption (λmax ~260 nm).
- Degradation pathways : Photooxidation of the allyl group can form epoxides or carbonyls. Stability studies under UV light (e.g., 254 nm) with LC-MS monitoring are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
